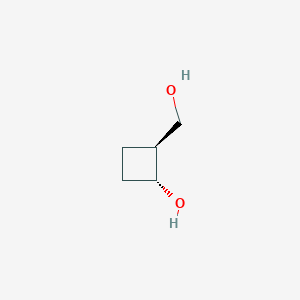
trans-2-(Hydroxymethyl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(Hydroxymethyl)cyclobutanol: is a chemical compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. The compound is characterized by a hydroxymethyl group (-CH₂OH) attached to the second carbon of a cyclobutane ring, with the hydroxymethyl group and the hydrogen atom on the second carbon being in a trans configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Hydroxymethyl)cyclobutanol can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclization of 1,3-butadiene derivatives can be carried out using a suitable catalyst to form the cyclobutane ring. The hydroxymethyl group can then be introduced through subsequent reactions, such as hydroxylation or hydroformylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-(Hydroxymethyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form cyclobutanol or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed:
Oxidation: Formation of trans-2-(Hydroxymethyl)cyclobutanone or trans-2-(Carboxymethyl)cyclobutanol.
Reduction: Formation of cyclobutanol or other reduced derivatives.
Substitution: Formation of trans-2-(Substituted methyl)cyclobutanol derivatives.
Applications De Recherche Scientifique
Chemistry: trans-2-(Hydroxymethyl)cyclobutanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various cyclobutane derivatives, which can be used in the synthesis of complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the behavior of cycloalkane derivatives in biological environments.
Medicine: this compound and its derivatives may have potential applications in drug discovery and development. The compound’s unique structure can be exploited to design new therapeutic agents with specific biological activities.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of trans-2-(Hydroxymethyl)cyclobutanol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxymethyl group and the strain in the cyclobutane ring. The hydroxymethyl group can participate in various reactions, such as nucleophilic substitution or oxidation, while the cyclobutane ring can undergo ring-opening reactions under specific conditions.
Comparaison Avec Des Composés Similaires
cis-2-(Hydroxymethyl)cyclobutanol: The cis isomer of the compound, where the hydroxymethyl group and the hydrogen atom on the second carbon are on the same side of the ring.
Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group attached to one of the carbons in the ring.
trans-2-(Hydroxymethyl)cyclopentanol: A similar compound with a five-membered ring instead of a four-membered ring.
Uniqueness: trans-2-(Hydroxymethyl)cyclobutanol is unique due to its specific trans configuration and the presence of the hydroxymethyl group. This configuration imparts distinct chemical and physical properties, making it valuable in various applications. The strain in the cyclobutane ring also contributes to its reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
(1R,2S)-2-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2/t4-,5+/m0/s1 |
Clé InChI |
VSYWGNKHUGJYOX-CRCLSJGQSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1CO)O |
SMILES canonique |
C1CC(C1CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















